

# \* Pyrazine-2-amidoxime molecular geometry and conformation

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## Compound of Interest

Compound Name: *Pyrazine-2-amidoxime*

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## An In-depth Technical Guide on the Molecular Geometry and Conformation of **Pyrazine-2-amidoxime**

This technical guide provides a comprehensive analysis of the molecular geometry and conformation of **pyrazine-2-amidoxime** (PAOX), a compound of interest for researchers, scientists, and drug development professionals. PAOX is a structural analogue of pyrazinamide, a key antituberculosis drug.[1][2][3] Understanding its three-dimensional structure is crucial for elucidating its biological activity and for the rational design of new derivatives with enhanced therapeutic properties.

## Molecular Structure and Conformation

The molecular structure of **pyrazine-2-amidoxime** has been determined with high precision through single-crystal X-ray diffraction.[3][4] The compound crystallizes in the monoclinic space group  $P2_1$ , with two independent molecules (designated A and B) in the asymmetric unit.[3][4] This indicates slight conformational differences between the two molecules in the solid state.

The core of the molecule consists of a planar pyrazine ring. The amidoxime group is attached to the C2 position of this ring. The planarity of the pyrazine ring is well-maintained in both molecules A and B, with average deviations from planarity being minimal.[3] A key conformational feature is the dihedral angle between the plane of the pyrazine ring and the plane of the amidoxime group. For molecule A, this angle is  $10.2(2)^\circ$ , while for molecule B, it is  $3.6(2)^\circ$ . [3] These values indicate that the molecule is nearly planar, but with a slight twist between the aromatic ring and the amidoxime substituent.

The conformation of PAOX is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[3][4] Intramolecular hydrogen bonds are observed between the amine and oxime groups of the amidoxime moiety and the nitrogen atoms of the pyrazine ring.[3][4] In the crystal lattice, intermolecular hydrogen bonds and  $\pi$ - $\pi$  stacking interactions between pyrazine rings of adjacent molecules lead to the formation of a complex three-dimensional supramolecular architecture, including dimers and helical-like polymers.[2][3][4]

Computational studies using Density Functional Theory (DFT) have complemented the experimental X-ray data, providing insights into the molecule's geometric and energetic properties in the gas phase.[2][3] These calculations are consistent with the experimental findings, confirming the stability of the observed conformation.[3]

## Data Presentation

The following tables summarize the key quantitative data on the molecular geometry of **pyrazine-2-amidoxime**, derived from single-crystal X-ray diffraction studies.[5]

Table 1: Selected Bond Lengths (Å) of **Pyrazine-2-amidoxime**[5]

Bond	Molecule A	Molecule B
N1-C2	1.341(3)	1.338(3)
N1-C6	1.328(3)	1.325(3)
N4-C3	1.331(3)	1.328(3)
N4-C5	1.335(3)	1.331(3)
C2-C3	1.389(3)	1.391(3)
C5-C6	1.385(4)	1.386(4)
C2-C7	1.480(3)	1.482(3)
C7-N8	1.321(3)	1.319(3)
C7-N9	1.378(3)	1.375(3)
N9-O10	1.405(2)	1.408(2)

Table 2: Selected Bond Angles (°) of **Pyrazine-2-amidoxime**<sup>[5]</sup>

Angle	Molecule A	Molecule B
C6-N1-C2	116.3(2)	116.4(2)
C3-N4-C5	116.0(2)	116.2(2)
N1-C2-C3	122.3(2)	122.2(2)
N4-C3-C2	121.9(2)	121.8(2)
N4-C5-C6	122.0(2)	122.1(2)
N1-C6-C5	121.5(2)	121.4(2)
N1-C2-C7	118.0(2)	118.2(2)
C3-C2-C7	119.7(2)	119.6(2)
N8-C7-N9	119.8(2)	120.0(2)
N8-C7-C2	123.5(2)	123.2(2)
N9-C7-C2	116.7(2)	116.8(2)
C7-N9-O10	111.4(2)	111.3(2)

Table 3: Selected Torsion Angles (°) of **Pyrazine-2-amidoxime**<sup>[5]</sup>

Torsion Angle	Molecule A	Molecule B
N1-C2-C7-N8	-171.0(2)	-175.7(2)
C3-C2-C7-N8	9.4(4)	4.6(4)
N1-C2-C7-N9	9.5(3)	4.0(3)
C3-C2-C7-N9	-170.1(2)	-175.7(2)
C2-C7-N9-O10	178.6(2)	179.3(2)
N8-C7-N9-O10	-1.9(3)	-0.4(3)

## Experimental Protocols

### Single-Crystal X-ray Diffraction

The determination of the molecular structure of **pyrazine-2-amidoxime** was achieved through single-crystal X-ray diffraction analysis.[3][4]

- **Crystal Growth:** Single crystals of PAOX suitable for X-ray diffraction were obtained by the diffusion method.[2][3]
- **Data Collection:** A suitable crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a Cu K $\alpha$  radiation source.[5]
- **Structure Solution and Refinement:** The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.[3][4]

### Computational Methods

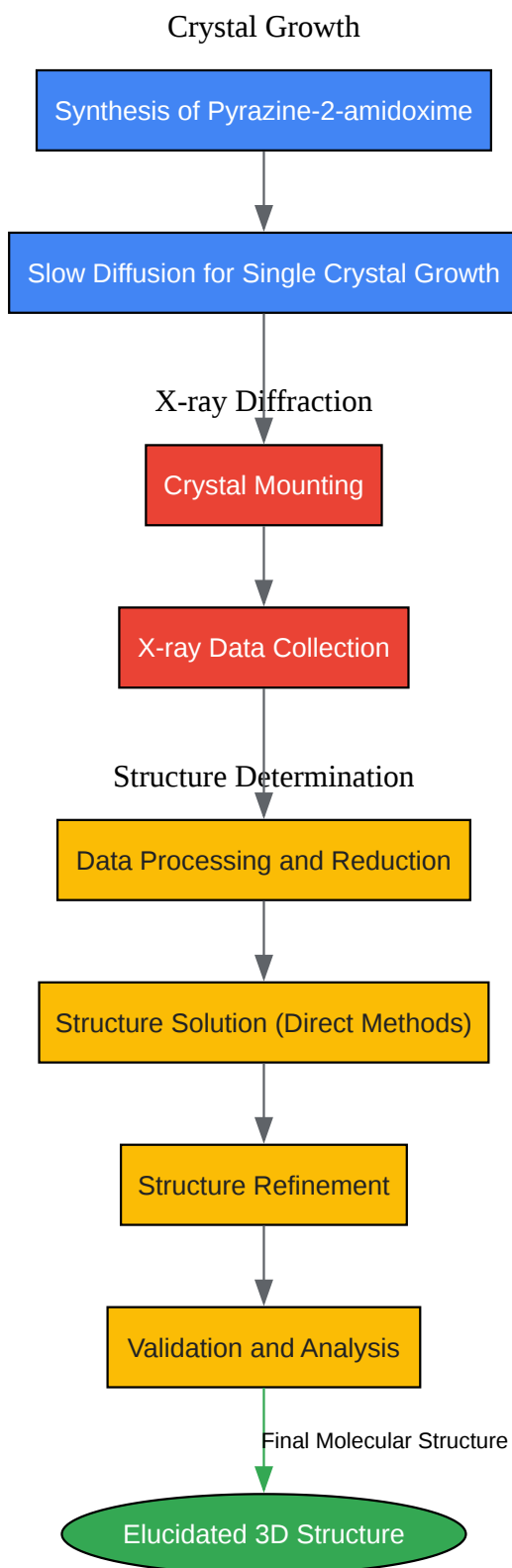
Density Functional Theory (DFT) calculations were performed to optimize the geometry of the PAOX monomer and to analyze its energetic and spectroscopic properties.[2][3]

- **Model Building:** The initial geometry for the calculations was based on the X-ray diffraction data.
- **Geometry Optimization:** The geometry of the PAOX monomer was fully optimized in the gas phase using the B3LYP functional with the 6-311+G(d,p) basis set.[4]
- **Frequency Calculations:** Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the interpretation of experimental vibrational spectra.

### Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the molecular structure of a compound like **pyrazine-2-amidoxime** using single-crystal X-ray

diffraction.



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Caption: Experimental workflow for molecular structure determination.

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